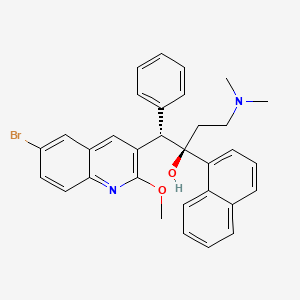

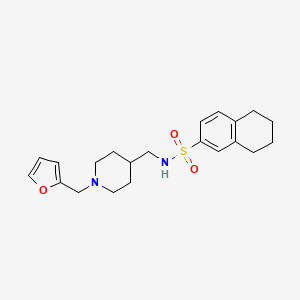

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

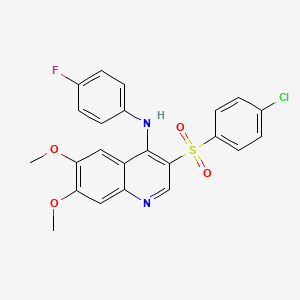

This compound is a complex organic molecule with several functional groups. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the dimethylamino group suggests that the compound could exhibit basic properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and functional groups. The stereochemistry is indicated by the (1S,2R) notation, suggesting the presence of chiral centers in the molecule .Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would be influenced by the presence of the aromatic rings and the various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar functional groups would likely make this compound relatively non-volatile and could influence its solubility in various solvents .Aplicaciones Científicas De Investigación

Spectrophotometric Methods in Pharmaceutical Formulations

Spectrophotometric methods are pivotal for the estimation of various compounds in pharmaceutical formulations. For instance, the simultaneous estimation of esomeprazole and naproxen in tablet formulations is achieved using spectrophotometric methods, which are simple, rapid, accurate, reproducible, and economical. This technique involves simultaneous equation and absorbance ratio methods, highlighting the adaptability of spectrophotometric methods in analyzing complex pharmaceutical mixtures (Jain, Kulkarni, Jain, & Jain, 2012).

Antioxidant Efficacy in Fish Meal

Research conducted since 1983 on the antioxidant ethoxyquin and its analogues demonstrates their significance in protecting valuable polyunsaturated fatty acids in fish meal. The presence of ethoxyquin significantly prevents spontaneous combustion by protecting meal lipids against oxidation. This study underscores the importance of antioxidants in preserving the nutritional and safety aspects of fish meals used in aquaculture (de Koning, 2002).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands play a crucial role in measuring amyloid in vivo in Alzheimer's disease patients. The development and application of specific radioligands, such as [18F] FDDNP and 11C-PIB, have enabled a breakthrough in understanding the pathophysiological mechanisms and early detection of Alzheimer's disease. These studies offer a foundation for evaluating new anti-amyloid therapies (Nordberg, 2007).

BODIPY-based Materials in OLEDs

BODIPY-based materials have emerged as significant platforms for applications in organic light-emitting diodes (OLEDs), showcasing the versatility of these compounds beyond their conventional use. The review highlights advancements in the structural design and synthesis of BODIPY-based organic semiconductors, emphasizing their potential as 'metal-free' infrared emitters in OLED technology (Squeo & Pasini, 2020).

Genotoxic Potential of 1,4-Naphthoquinone

The genotoxicity of 1,4-Naphthoquinone, a naphthalene derivative, has been extensively studied, revealing that while it does not induce gene mutations, it exhibits a clastogenic response in vitro. These findings indicate the complex nature of 1,4-Naphthoquinone's interactions with DNA and the importance of considering in vivo and in vitro differences in assessing compound safety (Fowler, Meurer, Honarvar, & Kirkland, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIJNHUBAXPXFS-CDZUIXILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)

![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)

![7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566900.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)

![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)

![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)